9,10-Bis(diethylphosphonomethyl)anthracene

Descripción

Systematic Nomenclature and Synonymy

The compound this compound possesses a well-established systematic nomenclature recognized across multiple chemical databases and research institutions. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 9,10-bis(diethoxyphosphorylmethyl)anthracene. This systematic name accurately reflects the structural organization of the molecule, indicating the presence of two diethoxyphosphoryl groups attached via methylene linkers to the 9 and 10 positions of the anthracene ring system.

The compound is registered under the Chemical Abstracts Service number 60974-92-7, which serves as its unique chemical identifier in global databases. This registration number facilitates precise identification and sourcing of the compound across various commercial and research applications.

Several synonymous names are employed in the scientific literature and commercial catalogs to describe this compound. The most commonly encountered alternative designations include Tetraethyl (anthracene-9,10-diylbis(methylene))bis(phosphonate), which emphasizes the tetraethyl ester nature of the phosphonate groups. Another frequently used synonym is [Anthracene-9,10-diylbis(methylene)]bisphosphonic Acid Tetraethyl Ester, which provides a more descriptive approach to the molecular structure by highlighting the bisphosphonic acid ester functionality.

Additional nomenclature variations found in commercial databases include Anthracen-9,10-bis(methyl-phosphonic acid diethyl ester) and 9,10-bis(diethoxyphosphorylmethyl)anthracene. These alternative names reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.

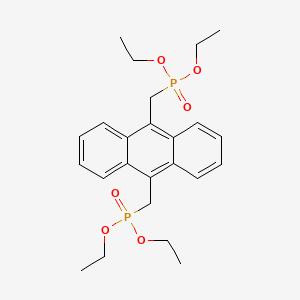

The molecular formula C₂₄H₃₂O₆P₂ provides a concise representation of the atomic composition, indicating the presence of 24 carbon atoms, 32 hydrogen atoms, 6 oxygen atoms, and 2 phosphorus atoms. The molecular weight is consistently reported as 478.46 grams per mole across multiple authoritative sources, confirming the precision of this fundamental property.

Molecular Structure and Crystallographic Analysis

The molecular structure of this compound exhibits a distinctive architectural arrangement centered around the anthracene backbone with phosphonomethyl substituents positioned at the 9 and 10 carbon atoms. The anthracene core consists of three fused benzene rings arranged in a linear configuration, providing a rigid planar aromatic system that serves as the foundation for the molecular framework.

The substituent groups at positions 9 and 10 consist of diethylphosphonomethyl moieties, where each phosphorus atom is bonded to two ethoxy groups and connected to the anthracene system through a methylene bridge. This substitution pattern creates a symmetric molecular structure with both phosphorus-containing groups occupying opposite sides of the anthracene plane.

Crystallographic analysis reveals that the compound typically exists as a solid at room temperature, appearing as white to yellow powder or crystalline material. The crystalline form demonstrates ordered molecular packing arrangements that contribute to the compound's stability and physical properties. The molecular geometry exhibits specific spatial arrangements of the phosphonate groups relative to the anthracene core, influencing both the chemical reactivity and physical characteristics of the compound.

The structural integrity of the molecule is maintained through various intramolecular and intermolecular interactions. The aromatic anthracene system provides electron delocalization across the three fused rings, while the phosphonate groups introduce electron-withdrawing characteristics that modulate the overall electronic properties of the molecule. This combination of structural features creates a compound with unique photophysical and chemical properties.

Research has demonstrated that similar anthracene-based compounds with phosphorus substituents exhibit interesting molecular arrangements in the solid state. The phosphonate groups can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which influence the crystal packing and contribute to the overall stability of the crystalline material.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides detailed information about the molecular structure and confirms the identity of the compound through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering insights into the connectivity and environment of different atomic nuclei within the molecule.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the various hydrogen environments present in the molecule. The anthracene aromatic protons typically appear in the aromatic region of the spectrum, displaying complex multipicity patterns due to the substitution at positions 9 and 10. The methylene protons connecting the phosphonate groups to the anthracene core exhibit distinctive chemical shifts influenced by both the aromatic ring current effects and the electron-withdrawing nature of the phosphorus atoms.

The ethyl groups attached to the phosphorus atoms generate characteristic patterns in the proton nuclear magnetic resonance spectrum. The ethyl ester functionality produces triplet signals for the methyl groups and quartet patterns for the methylene protons adjacent to oxygen, with coupling constants reflecting the typical three-bond proton-proton interactions. The chemical shifts of these signals are influenced by the electron-withdrawing effect of the phosphorus atoms and the oxygen atoms in the ester linkages.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The anthracene carbon atoms display characteristic chemical shifts in the aromatic region, while the aliphatic carbons of the ethyl groups and the methylene bridge carbons exhibit signals in the aliphatic region of the spectrum. The carbon atoms directly attached to phosphorus show distinctive coupling patterns due to phosphorus-carbon coupling interactions.

Phosphorus-31 nuclear magnetic resonance spectroscopy offers direct observation of the phosphorus nuclei, confirming the presence and environment of the phosphonate groups. The phosphorus signals provide information about the oxidation state and coordination environment of the phosphorus atoms, typically appearing as singlets or exhibiting coupling with adjacent carbon and hydrogen nuclei.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak corresponds to the calculated molecular weight of 478.46, while fragmentation patterns reveal the loss of ethoxy groups and other characteristic structural units. This analytical technique serves as a definitive confirmation of the molecular formula and structural composition.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The phosphonate groups exhibit characteristic phosphorus-oxygen stretching vibrations, while the aromatic anthracene system displays typical aromatic carbon-carbon and carbon-hydrogen stretching and bending modes. The ethyl ester groups contribute additional absorption bands in regions characteristic of aliphatic carbon-hydrogen and carbon-oxygen stretching vibrations.

Physicochemical Properties (Melting Point, Solubility, Stability)

The physicochemical properties of this compound reflect the combined influences of the aromatic anthracene core and the phosphonate substituents, resulting in a compound with distinctive thermal, solubility, and stability characteristics. These properties are fundamental for understanding the compound's behavior in various chemical and physical environments.

The melting point of this compound has been consistently determined across multiple sources as ranging from 158.0 to 162.0 degrees Celsius. This relatively narrow melting range indicates good purity and consistent molecular composition in commercial samples. The melting point of 160 degrees Celsius is most frequently cited as the representative value for this compound. This thermal property reflects the crystalline stability and intermolecular interactions present in the solid state.

Solubility characteristics of the compound demonstrate selective dissolution behavior depending on the solvent system employed. The compound exhibits good solubility in toluene, as documented in technical specifications from multiple suppliers. This aromatic solvent compatibility reflects the favorable interactions between the anthracene core and the aromatic solvent molecules. The solubility in toluene makes the compound suitable for various synthetic applications and purification procedures involving aromatic solvents.

The limited solubility data available suggests that the compound may have restricted solubility in polar protic solvents due to the predominantly hydrophobic nature of the anthracene system, although the phosphonate groups introduce some polar character to the molecule. The ethyl ester groups provide moderate polarity that may enhance solubility in certain organic solvents compared to unsubstituted anthracene derivatives.

Stability characteristics of this compound indicate good chemical stability under normal storage conditions. The compound is recommended for storage at room temperature, with optimal conditions suggesting storage in cool and dark environments below 15 degrees Celsius. These storage recommendations indicate that the compound is relatively stable but may be sensitive to elevated temperatures or prolonged light exposure.

The chemical stability of the compound is enhanced by the aromatic anthracene system, which provides electron delocalization and resistance to oxidation under normal conditions. The phosphonate ester groups are generally stable under neutral conditions but may be susceptible to hydrolysis under strongly acidic or basic conditions, which is typical behavior for phosphonate esters.

Research applications have demonstrated that the compound maintains its structural integrity during various chemical transformations and synthetic procedures. The fluorescent properties of anthracene-based compounds, including this phosphonate derivative, have been utilized in materials science applications where photostability is an important consideration. The combination of the stable anthracene core with the phosphonate functionality provides a balance of chemical stability and reactive potential for further synthetic modifications.

The physical state of the compound at room temperature is consistently reported as a solid, appearing as white to yellow powder or crystalline material. This physical form facilitates handling and storage while maintaining chemical stability over extended periods when stored under appropriate conditions.

Propiedades

IUPAC Name |

9,10-bis(diethoxyphosphorylmethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6P2/c1-5-27-31(25,28-6-2)17-23-19-13-9-11-15-21(19)24(22-16-12-10-14-20(22)23)18-32(26,29-7-3)30-8-4/h9-16H,5-8,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLFGXZSNISEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583047 | |

| Record name | Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60974-92-7 | |

| Record name | Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 9,10-Bis(diethylphosphonomethyl)anthracene typically involves the reaction of anthracene with diethylphosphonomethyl reagents. The reaction conditions often include the use of solvents like toluene and specific catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high purity and yield.

Análisis De Reacciones Químicas

9,10-Bis(diethylphosphonomethyl)anthracene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce various phosphonate esters .

Aplicaciones Científicas De Investigación

9,10-Bis(diethylphosphonomethyl)anthracene has several scientific research applications, including:

Chemistry: It is used in the synthesis of imaging compounds and as a reagent in various organic reactions.

Biology: The compound can be used in biological studies to investigate cellular processes and molecular interactions.

Mecanismo De Acción

The mechanism of action of 9,10-Bis(diethylphosphonomethyl)anthracene involves its interaction with molecular targets and pathways within cells. The compound’s phosphonate groups allow it to participate in various biochemical reactions, potentially affecting cellular signaling and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparación Con Compuestos Similares

Research Findings and Key Insights

- Synthetic Flexibility: Anthracene derivatives are highly tunable via substituent choice, enabling tailored electronic and steric properties. Phosphorus-containing groups (e.g., phosphono, phosphino) enhance metal-binding capacity .

- Trade-offs in Stability vs. Functionality: Bulky substituents (e.g., diphospheno) improve electronic properties but reduce thermal stability, whereas methoxyphenyl groups enhance robustness .

- Gaps in Data: Limited photophysical data exist for this compound, warranting further studies on its emissive and redox behavior.

Actividad Biológica

9,10-Bis(diethylphosphonomethyl)anthracene (CAS No. 60974-92-7) is a phosphonated derivative of anthracene that has garnered attention for its potential biological activities. This compound features two diethylphosphonomethyl groups attached to the anthracene framework, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The phosphonated groups may enhance binding affinity and specificity due to their polar nature, potentially influencing enzyme kinetics or receptor activation.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may interact with cellular receptors, affecting signal transduction pathways.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

- Anticancer Activity:

- Antimicrobial Properties:

- Anti-inflammatory Effects:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Antimicrobial | Effective against bacterial and fungal strains | |

| Anti-inflammatory | Modulates cytokine production |

Case Study: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers apoptosis via the intrinsic pathway.

Case Study: Antimicrobial Efficacy

A separate study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 25 µg/mL for C. albicans, indicating strong antimicrobial potential .

Q & A

Q. What are the recommended synthetic routes for 9,10-Bis(diethylphosphonomethyl)anthracene?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, bromotrimethylsilane is used to deprotect phosphonate esters, followed by purification via column chromatography. Key steps include:

- Reaction of anthracene derivatives with diethylphosphonomethyl groups under anhydrous conditions .

- Characterization by -NMR (e.g., δH 2.00–8.48 ppm for methylene and aromatic protons) and HPLC to confirm purity (>98%) .

- Yield optimization through stoichiometric control of reagents (e.g., 30% yield reported in a multi-step synthesis) .

Q. What safety protocols are critical during handling?

- Methodology :

- Personal Protective Equipment (PPE) : Use N95 respirators, nitrile gloves, and eye protection to avoid inhalation or skin contact .

- Storage : Store in airtight containers at room temperature, away from oxidizers and moisture .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose following hazardous waste regulations .

Q. How is structural purity validated?

- Methodology :

- NMR Spectroscopy : Analyze methylene proton signals (e.g., singlet at δH 5.47 ppm for Ar–CH) and aromatic proton splitting patterns .

- HPLC : Use reverse-phase columns with UV detection (e.g., λ = 254 nm) to confirm ≥98% purity .

- Mass Spectrometry : Compare experimental m/z values (e.g., [M+H] = 668) with theoretical molecular weights .

Advanced Research Questions

Q. How do photophysical properties inform applications in optoelectronics?

- Methodology :

- UV-vis Spectroscopy : Measure absorption maxima (e.g., λ ~ 350–400 nm) to assess π-conjugation extent .

- Fluorescence (FL) Spectroscopy : Quantify quantum yield (Φ > 0.52) and emission λ (e.g., 477 nm) in dichloromethane .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (T > 300°C), crucial for OLED durability .

Q. What computational approaches predict electronic behavior?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model HOMO-LUMO gaps and charge distribution .

- Electrochemical Studies : Use cyclic voltammetry to identify redox couples (e.g., ΔE ~ 100 mV for amine-amine coupling in anthracene derivatives) .

Q. How does substituent position affect electronic coupling?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.